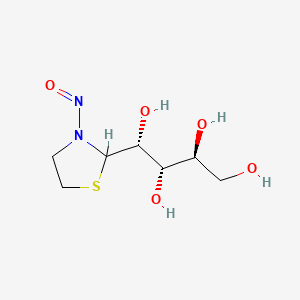
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- is a complex organic compound with a unique structure that includes a butanetetrol backbone and a nitroso-thiazolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- typically involves multiple steps. One common approach is the nitration of a precursor compound, followed by the introduction of the thiazolidinyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The process must be carefully monitored to maintain the purity and yield of the final product. Advanced techniques such as continuous flow reactors and automated control systems are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions may convert the nitroso group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The thiazolidinyl group may interact with enzymes and proteins, influencing their activity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythritol: A similar compound with a butanetetrol backbone but lacking the nitroso-thiazolidinyl group.
Threitol: Another butanetetrol derivative with different functional groups.
Uniqueness
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- is unique due to the presence of both the nitroso and thiazolidinyl groups These functional groups confer specific chemical properties and biological activities that distinguish it from other similar compounds
Propriétés
Numéro CAS |
92134-94-6 |
|---|---|
Formule moléculaire |
C7H14N2O5S |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
(1R,2S,3S)-1-(3-nitroso-1,3-thiazolidin-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H14N2O5S/c10-3-4(11)5(12)6(13)7-9(8-14)1-2-15-7/h4-7,10-13H,1-3H2/t4-,5-,6+,7?/m0/s1 |
Clé InChI |
CPLRXCSJNHIVBJ-VNEOENNNSA-N |
SMILES isomérique |
C1CSC(N1N=O)[C@@H]([C@H]([C@H](CO)O)O)O |
SMILES canonique |
C1CSC(N1N=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















